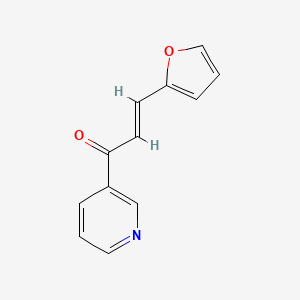

3-(Furan-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one

Description

Significance of Chalcones as Privileged Bioactive Scaffolds in Medicinal Chemistry

Chalcones represent a key subgroup of the flavonoid family of natural products, characterized by their distinctive open-chain structure: two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. scispace.com This framework, chemically known as 1,3-diaryl-2-propen-1-one, is considered a "privileged scaffold" in medicinal chemistry. The reason for this designation lies in its versatile and readily accessible nature, which allows for the synthesis of a vast number of derivatives. The most common and straightforward method for synthesizing chalcones is the Claisen-Schmidt condensation, an acid- or base-catalyzed reaction between an appropriate aldehyde and ketone that tolerates a wide range of functional groups. nih.goveurjchem.com

The pharmacological importance of chalcones is extensive and well-documented. Their core structure is a precursor for many biologically significant heterocyclic compounds, such as flavones and pyrazolines. scispace.com Chalcones themselves exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimalarial, antimicrobial, and antioxidant properties. scispace.comscispace.com This wide range of activities has made the chalcone (B49325) scaffold a template for the design and development of novel therapeutic agents. scispace.com

Structural Features of 3-(Furan-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one as a Heteroaromatic Hybrid Chalcone

The compound this compound is a specific type of chalcone known as a heteroaromatic hybrid. This classification arises from the fact that both of the aryl rings of the classic chalcone structure have been replaced with heterocyclic aromatic rings—in this case, a furan (B31954) and a pyridine (B92270) ring.

Key structural characteristics define this molecule:

The Propenone Linker : The α,β-unsaturated carbonyl system forms the bridge between the two heterocyclic rings. This linker is typically found in the more stable E (trans) configuration about the carbon-carbon double bond. stenutz.euresearchgate.net

Heterocyclic Rings : It features a five-membered furan ring connected at one end of the propenone bridge and a six-membered pyridine ring at the other.

Molecular Geometry : Chalcone analogues containing furan and another aromatic ring are generally non-planar. researchgate.netresearchgate.net X-ray crystallography studies on similar compounds show that the two rings are inclined to one another at a significant angle. researchgate.netresearchgate.net

The combination of the electron-rich furan ring, the electron-deficient pyridine ring, and the reactive enone bridge creates a molecule with a unique electronic profile and three-dimensional shape, which are critical determinants of its potential biological activity.

Rationale for Integrating Furan and Pyridine Moieties in Pharmacologically Active Compounds

The strategic inclusion of furan and pyridine rings in a single molecular entity is a well-established approach in drug design aimed at optimizing pharmacological effects. Both heterocycles are prevalent in a wide array of natural products and synthetic drugs.

The furan moiety is an integral component of numerous natural metabolites and approved pharmaceuticals, such as the anti-ulcer agent ranitidine (B14927) and the diuretic furosemide. nih.gov Its presence can significantly influence a molecule's biological activity and metabolic pathways. Furans derived from biomass are considered important platform chemicals for the synthesis of fine chemicals and pharmaceuticals. nih.govmdpi.com

The pyridine moiety is another cornerstone of medicinal chemistry. Its derivatives have demonstrated a vast range of pharmacological properties, including analgesic, antidiabetic, antiviral, and antitumor activities. mdpi.com A closely related chalcone, 1-(Furan-2-yl)-3-(pyridin-2-yl)-propenone, has been identified as an anti-inflammatory agent, highlighting the potential of this specific combination of heterocycles. nih.gov

By uniting these two distinct heteroaromatic systems within the proven chalcone scaffold, a hybrid compound is created. This molecular design leverages the established biological relevance of each component to explore new avenues for pharmacologically active agents.

Structure

3D Structure

Properties

CAS No. |

19575-04-3 |

|---|---|

Molecular Formula |

C12H9NO2 |

Molecular Weight |

199.20 g/mol |

IUPAC Name |

3-(furan-2-yl)-1-pyridin-3-ylprop-2-en-1-one |

InChI |

InChI=1S/C12H9NO2/c14-12(10-3-1-7-13-9-10)6-5-11-4-2-8-15-11/h1-9H |

InChI Key |

HTGZMQHTNOCVLZ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)C(=O)C=CC2=CC=CO2 |

Isomeric SMILES |

C1=CC(=CN=C1)C(=O)/C=C/C2=CC=CO2 |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)C=CC2=CC=CO2 |

solubility |

23.8 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Spectroscopic and Advanced Structural Elucidation of 3 Furan 2 Yl 1 Pyridin 3 Yl Prop 2 En 1 One and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of protons (¹H) and carbon atoms (¹³C).

In the ¹H NMR spectrum of the analog, (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one, recorded in deuterochloroform (CDCl₃), the signals corresponding to the protons are well-resolved, providing key structural insights. The vinylic protons of the α,β-unsaturated system appear as doublets, with their coupling constant confirming the E-configuration of the double bond. The protons of the furan (B31954) and phenyl rings resonate in the aromatic region of the spectrum, with their multiplicities and coupling constants allowing for unambiguous assignment.

For the pyridinyl analog, similar patterns are expected, though the chemical shifts of the pyridine (B92270) ring protons will be influenced by the nitrogen atom's electronegativity and position. The H-2 and H-6 protons of the pyridine ring are expected to be the most deshielded.

Table 1: ¹H NMR Spectroscopic Data for (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2', H-6' (Phenyl) | 8.04 | dd | 8.0, 1.6 |

| H-3', H-4', H-5' (Phenyl) | 7.58 - 7.52 | m | |

| H-β (Vinylic) | 7.61 | d | 15.6 |

| H-α (Vinylic) | 7.52 | d | 15.6 |

| H-5'' (Furan) | 7.61 | d | 1.6 |

| H-3'' (Furan) | 6.78 | d | 3.6 |

| H-4'' (Furan) | 6.55 | dd | 3.6, 1.6 |

Data sourced from a study on (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. In the phenyl analog, the carbonyl carbon (C=O) is characteristically observed at the downfield end of the spectrum, around 189.85 ppm. nih.gov The carbons of the furan and phenyl rings, as well as the vinylic carbons, appear in the range of 112 to 152 ppm. nih.gov The specific chemical shifts are crucial for confirming the connectivity of the molecular framework. For the title compound, the carbon atoms of the pyridine ring would exhibit shifts influenced by the nitrogen atom, which can be predicted and compared to known pyridine derivatives.

Table 2: ¹³C NMR Spectroscopic Data for (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 189.85 |

| C-5'' (Furan) | 151.69 |

| C-2'' (Furan) | 144.98 |

| C-1' (Phenyl) | 138.16 |

| C-4' (Phenyl) | 132.82 |

| C-β (Vinylic) | 130.72 |

| C-2', C-6' (Phenyl) | 128.65 |

| C-3', C-5' (Phenyl) | 128.47 |

| C-α (Vinylic) | 119.30 |

| C-3'' (Furan) | 116.33 |

| C-4'' (Furan) | 112.74 |

Data sourced from a study on (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one. nih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Characterization

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For chalcone (B49325) derivatives, the most prominent absorption bands are those corresponding to the carbonyl (C=O) and alkene (C=C) stretching vibrations. In the spectrum of (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one, the strong absorption band for the conjugated carbonyl group appears at approximately 1658 cm⁻¹. researchgate.net The C=C double bond stretching vibration is observed around 1594 cm⁻¹. researchgate.net The presence of the furan ring is indicated by characteristic C-O-C stretching vibrations, while aromatic C-H stretching is also observed.

Table 3: Characteristic FT-IR Absorption Bands for Furan-Chalcone Analogs

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3123 - 3035 | Medium-Weak |

| Carbonyl (C=O) Stretch | ~1658 | Strong |

| Alkene (C=C) Stretch | ~1594 | Medium |

| Aromatic Ring (C=C) Stretch | 1545 - 1474 | Medium |

Data based on (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one. researchgate.net

Mass Spectrometry (MS), including ESI/LC-MS, for Molecular Mass and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision. For (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one, the mass spectrum shows a molecular ion peak (M+1) at an m/z of 199, which corresponds to the protonated molecule [C₁₃H₁₀O₂ + H]⁺. nih.gov

The fragmentation pattern in MS/MS analysis can further confirm the structure. For chalcones, common fragmentation pathways involve cleavage at the bonds adjacent to the carbonyl group, leading to the formation of characteristic fragment ions corresponding to the benzoyl, cinnamoyl, and aryl moieties. For 3-(Furan-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one, fragments corresponding to the pyridinoyl cation and the 3-(furan-2-yl)propenal cation would be expected.

Elemental Analysis for Compositional Verification

Elemental analysis determines the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a compound. This technique is used to confirm the empirical formula, which can then be compared with the molecular formula determined by mass spectrometry. For the title compound, this compound, the molecular formula is C₁₂H₉NO₂.

Table 4: Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Mass Percent (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 12 | 72.35 |

| Hydrogen | H | 1.008 | 9 | 4.55 |

| Nitrogen | N | 14.007 | 1 | 7.03 |

| Oxygen | O | 15.999 | 2 | 16.07 |

Calculated for the molecular formula C₁₂H₉NO₂.

For the analog (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one (C₁₃H₁₀O₂), the calculated elemental analysis is C, 78.78%; H, 5.05%. nih.gov Experimental findings of C, 78.80%; H, 5.09% are in excellent agreement, confirming its composition. nih.gov

X-ray Diffraction (XRD) for Single Crystal Structural Determination

Single-crystal X-ray diffraction provides the most definitive structural evidence, revealing the precise three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and intermolecular interactions.

Table 5: Crystallographic Data for (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.2393 (4) |

| b (Å) | 5.8306 (2) |

| c (Å) | 15.5458 (6) |

| β (°) | 99.412 (2) |

| Volume (ų) | 1004.29 (6) |

| Z | 4 |

Data sourced from a study on (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one.

Computational Chemistry and Theoretical Investigations of 3 Furan 2 Yl 1 Pyridin 3 Yl Prop 2 En 1 One

Quantum Chemical Calculations and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule. From this, a wide range of properties, including geometry, reactivity, and spectroscopic parameters, can be derived.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic properties of molecules. It is favored for its balance of accuracy and computational efficiency. DFT calculations for chalcone (B49325) derivatives are typically performed to optimize the molecular geometry and to analyze various electronic characteristics. researchgate.net For instance, studies on analogous compounds like (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one often employ the B3LYP (Becke-3-Lee-Yang-Parr) hybrid functional combined with a basis set such as 6-311++G(d,p) to achieve reliable results. researchgate.netepstem.net This level of theory is used to calculate geometric parameters (bond lengths and angles), which can then be compared with experimental data from X-ray crystallography to validate the computational model. researchgate.net

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. irjweb.com The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability. irjweb.com

A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized. This energy gap is instrumental in determining the molecule's bioactivity through intermolecular charge transfer. irjweb.com For the related compound (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one, DFT calculations have been used to determine these energy values. researchgate.net The distribution of HOMO and LUMO across the molecule indicates the regions most susceptible to electrophilic and nucleophilic attack, respectively.

Table 1: Representative Frontier Orbital Energies for a Furan-based Chalcone Analogue

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

Data derived from calculations on an analogous compound, (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one, using the B3LYP/6-311++G(d,p) method. researchgate.netirjweb.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of varying electrostatic potential on the molecule's electron density surface.

Different colors are used to represent different potential values:

Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. These areas are typically found around electronegative atoms like oxygen and nitrogen.

Blue: Represents regions of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack.

Green: Denotes areas of neutral or zero potential.

For 3-(furan-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one, the MEP map would be expected to show significant negative potential (red) around the carbonyl oxygen atom and the nitrogen atom of the pyridine (B92270) ring, identifying them as primary sites for electrophilic interactions. thaiscience.infonih.gov The hydrogen atoms, particularly those on the aromatic rings, would exhibit positive potential (blue). nih.gov

Spectroscopic Parameter Prediction (NMR, IR)

DFT calculations can accurately predict spectroscopic parameters, which serves as a powerful method for structural confirmation when compared with experimental data.

NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach in conjunction with DFT. The calculated shifts for a related furan-phenyl chalcone were shown to be in good agreement with experimental values, aiding in the precise assignment of signals. researchgate.net

IR Spectroscopy: The vibrational frequencies and corresponding infrared (IR) absorption intensities can also be computed. These theoretical spectra help in the assignment of vibrational modes of functional groups within the molecule. Due to the neglect of anharmonicity in calculations, computed frequencies are often scaled by a factor to improve correlation with experimental IR spectra. researchgate.net

Semi-Empirical Molecular Orbital Methods

Semi-empirical molecular orbital methods offer a computationally less expensive alternative to ab initio methods like DFT. tau.ac.il These methods are based on the Hartree-Fock formalism but introduce approximations and use parameters derived from experimental data to simplify calculations. wikipedia.org

Key features of semi-empirical methods include:

Approximations: They often utilize the Zero Differential Overlap (ZDO) approximation, which significantly reduces the number of two-electron integrals that need to be calculated, making them much faster. wikipedia.org

Parametrization: To compensate for the approximations, these methods are parametrized to reproduce experimental data (like heats of formation) or results from higher-level ab initio calculations. wikipedia.org

Applications: Due to their speed, semi-empirical methods are particularly useful for studying very large molecules where DFT would be computationally prohibitive. wikipedia.org

While they are generally less accurate than DFT, especially for energies, they can provide valuable qualitative insights into molecular structure and properties. tau.ac.il

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. ijper.org This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

In docking studies involving furan-containing chalcone derivatives, the compound is treated as a flexible ligand, and its interactions with the active site of a target protein are evaluated. ijper.org The process involves:

Preparation of Receptor and Ligand: The 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are often removed, and hydrogen atoms are added. The ligand's 3D structure is generated and its energy is minimized. ijper.org

Docking Simulation: A docking algorithm systematically samples different conformations of the ligand within the protein's active site. mdpi.com

Scoring and Analysis: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each conformation. The pose with the best score is considered the most likely binding mode. ijper.org

Docking studies on similar compounds have identified key interactions, such as hydrogen bonds and pi-pi stacking, between the ligand and amino acid residues in the active site. ijper.org For example, furan-based compounds have been docked against antibacterial targets like enoyl reductase and anticancer targets like tyrosinase, with results indicating specific residues that are important for binding. ijper.orgmdpi.com These in silico predictions help identify promising candidates for further experimental investigation. ijper.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one |

| Enoyl reductase |

Prediction of Binding Modes and Affinities with Biological Macromolecules

Computational docking simulations are instrumental in predicting how this compound and related chalcones bind to biological targets. These studies calculate the binding affinity, typically expressed as a docking score or binding energy in kcal/mol, and elucidate the most probable conformation (pose) of the ligand within the receptor's active site.

For analogous furan-containing compounds, molecular docking studies have been conducted on various antibacterial targets of E. coli, including enoyl reductase, dihydrofolate reductase, DNA gyrase, and methionine aminopeptidase. ijper.org The results of these simulations rank the ligands based on their docking scores and binding energies, suggesting potential inhibitory action. For instance, studies on furan-azetidinone hybrids identified enoyl reductase as a promising target, with specific derivatives showing strong binding affinities. ijper.org Similarly, docking studies of (E)-1-(furan-2-yl)prop-2-en-1-one derivatives against mushroom tyrosinase have predicted that these compounds can bind effectively to the enzyme's catalytic and allosteric sites, thereby inhibiting its activity. mdpi.com The binding energy for a novel α,β-unsaturated carbonyl compound with the dihydrofolate reductase (DHFR) target protein was found to be -7.07 kcal/mol, indicating a strong interaction. nih.gov These predictive models suggest that the furan (B31954) and pyridine moieties of the title compound are crucial for establishing specific interactions that stabilize the ligand-protein complex.

Table 1: Predicted Binding Affinities of Related Compounds with Target Proteins

| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) |

|---|---|---|

| α,β-Unsaturated Carbonyl | Dihydrofolate reductase (DHFR) | -7.07 |

| α,β-Unsaturated Carbonyl | Dehydrosqualene synthase (DHSS) | -7.05 |

| Heterocyclic Compounds | Tyrosine Kinase Receptor | -7.3 to -7.8 |

This table is generated based on data from docking studies on compounds structurally related to this compound. nih.govresearchgate.net

Identification of Key Interacting Residues and Binding Site Characteristics

Molecular docking not only predicts binding affinity but also identifies the specific amino acid residues that are critical for the interaction. nih.gov For furan-containing inhibitors, analyses of docked complexes reveal that pi-pi stacking interactions between the ligand's aromatic rings (furan and pyridine) and receptor residues are fundamentally important for successful binding. ijper.org

In studies of furan derivatives docked with enoyl reductase, residues such as TYR 146 and PHE 94 were identified as playing a significant role in the receptor's activity. ijper.org In the context of tyrosinase inhibition by furan chalcone analogs, computational analyses revealed interactions with key residues like ASN260 and MET280 within the active site pocket. mdpi.com For other pyridin-2-one based inhibitors targeting enzymes like mutant isocitrate dehydrogenase 1 (mIDH1), hydrogen bonds with residues such as ASN271 and VAL276, and π-sulfur interactions with TRP267 and MET124, have been observed. mdpi.com These findings highlight the importance of the specific chemical features of this compound: the furan ring's oxygen and the pyridine ring's nitrogen can act as hydrogen bond acceptors, while the aromatic systems can engage in favorable stacking interactions with the protein's side chains.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This computational method is widely used to predict the activity of new molecules and to guide the design of more potent analogs. nih.govresearchgate.net Both linear, such as Multiple Linear Regression (MLR), and non-linear, such as Artificial Neural Network (ANN), models are developed for this purpose. researchgate.net

For classes of compounds including furan and pyridine derivatives, QSAR models have been successfully built to predict activities ranging from antioxidant effects to enzyme inhibition. mdpi.comresearchgate.net The predictive power of these models is evaluated using statistical metrics. A high squared correlation coefficient (R²) indicates that the model accurately reproduces the experimental data of the training set, while a high cross-validated R² (Q²) demonstrates the model's ability to predict the activity of new, untested compounds. mdpi.comnih.gov For example, a 3D-QSAR study on mIDH1 inhibitors yielded a CoMSIA model with an R² of 0.997 and a Q² of 0.770, indicating a highly predictive and robust model. mdpi.com Similarly, a non-linear QSAR model for 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives achieved an R² of 0.839 for the training set and 0.760 for the test set, showing excellent predictive performance. semanticscholar.org

Elucidation of Physicochemical Descriptors Influencing Activity

A key outcome of QSAR studies is the identification of physicochemical descriptors that significantly influence the biological activity of the compounds. These descriptors are numerical representations of molecular properties, categorized as topological, electronic, or geometric. nih.gov

Commonly used descriptors in QSAR models for heterocyclic compounds include:

Topological Descriptors: Such as topological length and volume, which relate to the molecule's size and shape. mdpi.com

Electronic Descriptors: Including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity and interaction capabilities. researchgate.net

Lipophilicity: Often represented by the octanol-water partition coefficient (log P), this descriptor is critical for membrane permeability and reaching the target site. mdpi.comresearchgate.net

Thermodynamic Descriptors: Such as hydration energy. researchgate.net

In QSAR studies of benzofuran (B130515) derivatives, descriptors like molar weight, surface area, log P, hydration energy, and HOMO/LUMO energies were used to model antioxidant activity. researchgate.net The resulting models demonstrate how variations in these properties across a series of analogs correlate directly with changes in their biological potency, providing a theoretical basis for structural optimization. mdpi.com

Table 2: Key Physicochemical Descriptors Used in QSAR Models

| Descriptor Type | Example | Influence on Activity |

|---|---|---|

| Electronic | HOMO/LUMO Energy | Affects chemical reactivity and ability to form bonds. |

| Lipophilicity | Log P | Governs solubility and membrane transport. |

| Topological | Molar Weight (MW) | Relates to molecular size and fit within a binding site. |

| Thermodynamic | Hydration Energy | Influences solubility in aqueous environments. |

This table summarizes common descriptors and their general influence on biological activity as identified in various QSAR studies. mdpi.comresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of a ligand-protein complex over time. These simulations model the movements and interactions of atoms, offering insights into the stability of the predicted binding pose and the conformational flexibility of the molecule within the active site. mdpi.com

Theoretical Predictions for Pharmacological Properties (e.g., POM calculations)

Early prediction of a molecule's pharmacological and toxicological profile is crucial in drug discovery. In silico tools like POM (Petra/Osiris/Molinspiration) are used to calculate key drug-like properties and potential toxicity risks based solely on the chemical structure. acs.org

For new β-keto-enol pyridine and furan derivatives, theoretical toxicity risk assessments using the POM program have been performed. acs.org These calculations predict various parameters, including:

Mutagenicity (MUT): The potential to induce genetic mutations.

Tumorigenicity (TUM): The potential to cause tumors.

Irritant Effects (IRRIT): The potential to cause irritation.

Reproductive Effects (REP): The potential for toxicity to the reproductive system.

By analyzing the structure of this compound, these programs can flag potential liabilities, allowing for structural modifications to mitigate risks before synthesis. Such theoretical assessments provide a valuable filter for prioritizing compounds with a higher probability of having a favorable safety profile. acs.org

Biological Activities and Mechanistic Insights of 3 Furan 2 Yl 1 Pyridin 3 Yl Prop 2 En 1 One and Its Derivatives

Antimicrobial Activity Mechanisms

Chalcone (B49325) derivatives containing furan (B31954) and pyridine (B92270) moieties have demonstrated significant potential as antimicrobial agents. Their mechanisms of action are multifaceted, targeting various essential cellular processes in bacteria, fungi, and mycobacteria.

Antibacterial Action and Cellular Targets (e.g., DNA Gyrase B inhibition)

The antibacterial activity of furan- and pyridine-containing chalcones is often attributed to their ability to interfere with crucial bacterial enzymes. One of the primary targets is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. nih.govresearchgate.net DNA gyrase introduces negative supercoils into the DNA, a process vital for relieving torsional stress during replication. researchgate.net

Some chalcone derivatives have been shown to inhibit the ATPase activity of the GyrB subunit of DNA gyrase. nih.gov This inhibition prevents the conformational changes required for the enzyme's catalytic cycle, leading to a halt in DNA replication and ultimately bacterial cell death. The furan and pyridine rings in these chalcones can engage in specific interactions, such as hydrogen bonding and hydrophobic interactions, within the ATP-binding pocket of GyrB, thereby stabilizing the inhibitor-enzyme complex. While direct studies on 3-(Furan-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one are limited, the established activity of related chalcones suggests a similar mechanism of action.

Furthermore, some furan-derived chalcones have been investigated for their interaction with glucosamine-6-phosphate synthase, another key enzyme in bacterial cell wall biosynthesis. mdpi.com Inhibition of this enzyme disrupts the formation of the bacterial cell wall, leading to cell lysis. mdpi.com

Table 1: Antibacterial Activity of Selected Furan-Pyridine Chalcone Derivatives

| Compound | Target Organism | Mechanism of Action | Reference |

|---|---|---|---|

| Furan-derived chalcones | Staphylococcus aureus, Escherichia coli | Inhibition of glucosamine-6-phosphate synthase | mdpi.com |

| Pyridine-containing chalcones | Various bacteria | DNA Gyrase B inhibition | nih.gov |

This table is interactive. Click on the headers to sort the data.

Antifungal Action and Biochemical Pathways (e.g., Fgb1 protein interaction)

The antifungal properties of chalcones are well-documented and are thought to arise from their ability to disrupt fungal cell integrity and vital biochemical pathways. nih.govnih.gov While specific interactions with the Fgb1 protein for this compound have not been explicitly detailed in the available literature, the general antifungal mechanisms of chalcones provide valuable insights.

Many chalcones exert their antifungal effects by disrupting the fungal cell wall or membrane. mdpi.com This can occur through interactions with ergosterol, a key component of the fungal cell membrane, leading to increased membrane permeability and leakage of cellular contents. Additionally, some chalcones are known to inhibit enzymes involved in cell wall synthesis, such as β-(1,3)-glucan synthase.

Quantitative structure-activity relationship (QSAR) studies on various chalcones have indicated that their antifungal activities are correlated with their electrophilicity and spatial descriptors, suggesting that they can act as Michael acceptors and react with nucleophilic groups in essential fungal proteins. mdpi.com It is plausible that furan-pyridine chalcones could interact with proteins like Fgb1, which may be involved in fungal growth and development, through such covalent modifications, thereby disrupting their function.

Antitubercular Potential and Enzymatic Inhibition (e.g., Thymidylate Kinase, InhA enzyme)

Derivatives of this compound have shown promise as antitubercular agents, targeting enzymes that are crucial for the survival of Mycobacterium tuberculosis.

One key target is the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycobacterial fatty acid synthesis (FAS-II) pathway. plos.orgnih.gov The FAS-II pathway is responsible for the biosynthesis of mycolic acids, which are major and unique components of the mycobacterial cell wall. nih.gov Inhibition of InhA disrupts mycolic acid synthesis, leading to a loss of cell wall integrity and subsequent bacterial death. plos.org Some furan-based chalcone derivatives have been shown through molecular docking studies to bind to the active site of InhA, suggesting a mechanism similar to that of the frontline antitubercular drug isoniazid. nih.gov

Another potential target for antitubercular chalcones is thymidylate kinase (TMK). nih.govplos.org This enzyme is essential for DNA synthesis as it catalyzes the phosphorylation of thymidine (B127349) monophosphate (dTMP) to thymidine diphosphate (B83284) (dTDP). Inhibition of TMK depletes the pool of thymidine triphosphate (dTTP), a necessary precursor for DNA replication, thereby arresting bacterial growth. nih.govplos.org Molecular docking studies have suggested that fluorinated chalcones and pyridine derivatives can occupy the enzymatic pockets of thymidylate kinase, indicating their potential as inhibitors. nih.govplos.org

Table 2: Potential Antitubercular Targets of Furan-Pyridine Chalcone Derivatives

| Enzyme Target | Function | Potential Inhibitors | Reference |

|---|---|---|---|

| InhA (Enoyl-ACP reductase) | Mycolic acid biosynthesis | Furan-based chalcones | nih.gov |

| Thymidylate Kinase (TMK) | DNA synthesis | Fluorinated chalcones, pyridine derivatives | nih.govplos.org |

This table is interactive. Click on the headers to sort the data.

Anticancer Activity and Molecular Pathways

In addition to their antimicrobial properties, furan- and pyridine-containing chalcones have emerged as a significant class of anticancer agents. Their cytotoxic effects on cancer cells are mediated through the modulation of various molecular pathways that control cell proliferation, cell cycle progression, and programmed cell death.

Mechanisms of Cell Cycle Arrest

A common mechanism by which chalcones exert their anticancer effects is by inducing cell cycle arrest, primarily at the G2/M or G0/G1 phases. nih.govresearchgate.netmdpi.com This prevents cancer cells from progressing through the cell cycle and dividing.

Studies on various chalcone derivatives have shown that they can modulate the expression and activity of key cell cycle regulatory proteins. nih.govresearchgate.net For instance, some chalcones have been found to decrease the levels of cyclins such as cyclin A and cyclin B1, and their associated cyclin-dependent kinases (CDKs), like Cdc2. nih.gov The downregulation of these proteins leads to a failure in the G2/M checkpoint, resulting in cell cycle arrest at this phase. nih.gov Additionally, some chalcones can increase the expression of CDK inhibitors like p21 and p27, which further contributes to the blockade of cell cycle progression. nih.gov Flow cytometry analysis of cancer cells treated with certain (3-(furan-2-yl)pyrazol-4-yl) chalcones has confirmed their ability to cause cell cycle arrest at the G0/G1 and S phases. nih.gov

Induction of Apoptosis and Programmed Cell Death

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Many anticancer agents, including chalcone derivatives, function by inducing apoptosis in cancer cells.

The pro-apoptotic effects of furan- and pyridine-containing chalcones are often mediated through the intrinsic or mitochondrial pathway. nih.govresearchgate.net This pathway is initiated by an increase in the expression of pro-apoptotic proteins like Bax and Bak, and a decrease in the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-X(L). nih.gov This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. nih.gov Cytochrome c then triggers the activation of a cascade of caspases, including caspase-9 and the executioner caspase-3, which ultimately leads to the dismantling of the cell. nih.govnih.gov

Furthermore, some chalcone derivatives have been shown to induce apoptosis through the extrinsic or death receptor pathway, which involves the activation of caspase-8. nih.gov The inhibition of the nuclear factor kappa B (NF-κB) signaling pathway, which is often constitutively active in cancer cells and promotes cell survival, has also been identified as a key mechanism by which chalcones induce apoptosis. nih.gov

Table 3: Anticancer Mechanisms of Furan-Pyridine Chalcone Derivatives

| Mechanism | Key Molecular Events | Cell Line Examples | Reference |

|---|---|---|---|

| Cell Cycle Arrest | Downregulation of Cyclin B1, Cyclin A, Cdc2; Upregulation of p21, p27 | T24, HT-1376 (Bladder cancer) | nih.gov |

| Arrest at G0/G1 and S phases | A549 (Lung cancer) | nih.gov | |

| Induction of Apoptosis | Increased Bax/Bcl-2 ratio, cytochrome c release, caspase-9 and -3 activation | T24, HT-1376 (Bladder cancer) | nih.gov |

| Activation of caspase-8 and -3 | A549 (Lung cancer) | nih.gov |

This table is interactive. Click on the headers to sort the data.

Inhibition of Tubulin Polymerization as an Antimitotic Strategy

Chalcones have been identified as a class of compounds with significant antimitotic properties, primarily through their interaction with tubulin. nih.govacs.org By inhibiting tubulin polymerization, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to an arrest of the cell cycle in the G2/M phase and can ultimately induce apoptosis, or programmed cell death. nih.gov

The mechanism of action for many antimitotic chalcones involves binding to the colchicine-binding site on β-tubulin. nih.govcsic.es This interaction prevents the assembly of α- and β-tubulin heterodimers into microtubules, thereby destabilizing the microtubule dynamics necessary for cell division. A series of novel azetidin-2-one (B1220530) analogues of combretastatin (B1194345) A-4, where the ethylene (B1197577) bridge was replaced with a β-lactam scaffold, were shown to inhibit tubulin polymerization and arrest MCF-7 breast cancer cells in the G2/M phase. nih.gov Similarly, other studies have demonstrated that certain chalcone derivatives are more effective at destabilizing tubulin polymers than established agents like vincristine. mdpi.com

The antiproliferative activity of these compounds has been evaluated against various human cancer cell lines, with some chalcones demonstrating potent effects. nih.govacs.org For instance, in a study of 59 chalcones, three were identified as having great potential as antimitotic drugs. acs.org

Modulation of Tyrosine Kinase Activity (e.g., EGFR-TK Phosphorylation)

Certain chalcone derivatives have been investigated for their ability to modulate the activity of tyrosine kinases, which are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. purdue.edu The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth and cancer. Therefore, inhibitors of EGFR-tyrosine kinase (EGFR-TK) phosphorylation are valuable as potential anticancer agents.

A study on a series of 2-arylbenzo[c]furan-chalcone hybrids demonstrated their potential to inhibit EGFR-TK phosphorylation. mdpi.com Molecular docking studies suggested that these compounds could fit into the ATP-binding site of the EGFR-TK domain. The interactions, including hydrogen bonding and hydrophobic interactions with key amino acid residues, are thought to be responsible for their inhibitory effects. mdpi.com This suggests that the furan-chalcone scaffold is a promising starting point for the development of new EGFR-TK inhibitors.

Exploration of Methuosis as a Novel Cell Death Pathway

Methuosis is a non-apoptotic form of cell death characterized by the massive accumulation of cytoplasmic vacuoles derived from macropinosomes. nih.govmdpi.com This unique cell death pathway is triggered by alterations in the trafficking of clathrin-independent endosomes, leading to extreme vacuolization and eventual cell rupture. nih.govresearchgate.net

Research has identified a novel chalcone-like molecule, 3-(2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one (MIPP), that induces cell death with the hallmarks of methuosis in glioblastoma cells. researchgate.netnih.gov MIPP causes a rapid accumulation of vacuoles that originate from macropinosomes. nih.gov This process can be blocked by cholesterol-interacting compounds, which is consistent with the vacuoles' origin from non-clathrin endocytic compartments. nih.gov

Further studies on indole-based chalcones have provided insights into the structure-activity relationships for inducing methuosis. A potent derivative, 3-(5-methoxy, 2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one (MOMIPP), was found to induce methuosis at low micromolar concentrations. nih.gov Significantly, MOMIPP was effective in reducing the growth and viability of cancer cells resistant to conventional therapies, highlighting the potential of inducing methuosis as a strategy to overcome drug resistance in cancer. nih.gov

Antiviral Activity Research

Chalcones and their derivatives have been widely studied for their versatile pharmacological activities, including antiviral effects. nih.govmdpi.comresearchgate.net These compounds have demonstrated the ability to selectively target a variety of viral enzymes. researchgate.net

Research into new chalcone derivatives has shown promising results against various plant and human viruses. For example, certain chalcone derivatives containing a purine (B94841) (sulfur) ether moiety exhibited outstanding inactive activity against the tobacco mosaic virus (TMV) in vivo, with one compound being significantly superior to the commercial antiviral agent ribavirin. rsc.org The mechanism of action for this compound was found to involve breaking the integrity of TMV particles and having a strong binding affinity with the TMV coat protein (TMV-CP). rsc.org

Similarly, a series of phenoxypyridine-containing chalcone derivatives were designed and synthesized, with some showing curative and protective activities against TMV that were superior to the control agent, ningnanmycin. nih.gov The mechanism was also linked to a strong binding affinity for TMV-CP. nih.gov Other studies have reported on the antiviral activity of pyrazole-based heterocycles derived from furanone against avian influenza disease virus. nih.gov

Antimalarial Efficacy and Target Interactions

Malaria remains a significant global health issue, and the development of novel antimalarial agents is crucial. Chalcones have emerged as a promising class of compounds with potent antimalarial activity. sphinxsai.comnih.gov

Studies have shown that furanyl-chalcone derivatives can exhibit significant antimalarial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. researcher.life In one study, compounds derived from 2-acetylfuran (B1664036) showed superior activity compared to those from furfuraldehyde, with some demonstrating IC50 values in the low micromolar range. researcher.life

The proposed mechanisms of antimalarial action for chalcones are varied. One key target is the inhibition of plasmodial proteases, such as plasmepsins and falcipains, which are involved in the degradation of hemoglobin by the parasite. sphinxsai.comnih.gov Docking studies have shown that pyridine-based chalcones exhibit minimum binding energy with plasmepsin II. nih.gov Another potential target is the inhibition of heme polymerization into hemozoin, a detoxification process essential for the parasite's survival. researchgate.net Furthermore, docking analyses suggest that some furanyl-chalcones can form stable hydrogen bonds with residues in the active site of P. falciparum dihydrofolate reductase (PfDHFR), indicating potential to overcome resistance to existing drugs like pyrimethamine. researcher.life

Enzyme Inhibition Studies

Protein Tyrosine Phosphatase (PTP) Inhibition

Protein tyrosine phosphatases (PTPs) are a group of enzymes that play a critical role in regulating signal transduction pathways. nih.govnih.gov The dysregulation of PTPs is associated with various diseases, including cancer and diabetes, making them attractive therapeutic targets. purdue.edu

Chalcone derivatives have been identified as potential inhibitors of PTPs. ijpsm.com Specifically, furan chalcone derivatives have been found to act as competitive inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin (B600854) and leptin signaling pathways. ijpsm.com Kinetic analysis and molecular docking simulations have shown that these compounds can anchor in a pocket of PTP1B, forming hydrogen bonds and π-π stacking interactions with key residues like Arg47, Asp48, and Phe182. ijpsm.com The inhibitory activity of these chalcones highlights their potential as pharmacological candidates for the treatment of diseases associated with PTP1B dysregulation. ijpsm.com

Monoamine Oxidase (MAO) A and B Inhibitory Profiles

The chalcone scaffold is a well-established framework for the design of monoamine oxidase (MAO) inhibitors. Research indicates that many chalcone derivatives exhibit a pronounced selectivity for MAO-B over MAO-A, along with a reversible mode of inhibition. nih.gov This selectivity is particularly relevant for the development of therapeutic agents for neurodegenerative disorders. rsc.org

Studies on furanochalcones, which are close structural analogs of this compound, have demonstrated moderate to good inhibitory activities toward MAO-B, while showing weak or negligible inhibition of the MAO-A isoform. researchgate.net For instance, a series of furan-substituted phenylpropenones were identified as reversible and competitive inhibitors of MAO-B. researchgate.net The most active compound in one such study, 2E-3-(5-chlorofuran-2-yl)-1-(3-chlorophenyl)prop-2-en-1-one, displayed a half-maximal inhibitory concentration (IC50) value of 0.174 µM for MAO-B, with significantly lower potency against MAO-A (IC50 = 28.6 µM). researchgate.net

The specific arrangement and type of heterocyclic rings are crucial for determining isoform selectivity. While many furanochalcones are MAO-B selective, the introduction of a pyridine ring can modulate this activity. nih.govresearchgate.net For example, certain N-pyridyl-hydrazone derivatives incorporating a furan or pyridine moiety were found to be potent and specific inhibitors of MAO-A, with IC50 values in the micromolar range (e.g., 10.64 µM for the furan derivative and 9.52 µM for the pyridine derivative). nih.govbohrium.com This highlights that while the general chalcone structure favors MAO-B inhibition, the specific heteroaromatic systems of the target compound (a furan and a pyridine ring) play a critical role in defining the ultimate inhibitory profile and selectivity. nih.gov

| Compound Series | Most Potent Derivative Example | MAO-B IC50 (µM) | Selectivity | Reference |

|---|---|---|---|---|

| Furanochalcones | 2E-3-(5-chlorofuran-2-yl)-1-(3-chlorophenyl)prop-2-en-1-one | 0.174 | MAO-B Selective | researchgate.net |

| Isopropyl-Tailed Chalcones | (E)-1-(4-hydroxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one | 0.032 | MAO-B Selective (SI = 49.75) | nih.gov |

| Chalcone-Thioethers | (E)-1-(4-(methylthio)phenyl)-3-(4-chlorophenyl)prop-2-en-1-one | 0.010 | Highly MAO-B Selective (SI = 4860) | mdpi.com |

| Morpholine-Based Chalcones | (E)-1-(4-morpholinophenyl)-3-phenylprop-2-en-1-one | 0.030 | Highly MAO-B Selective (SI > 1333) | nih.gov |

Structure-Activity Relationship (SAR) Studies on this compound Analogs

Role of Substituents on Furan and Pyridine Rings in Bioactivity Modulation

The biological activity of chalcone derivatives can be finely tuned by the nature and position of substituents on their aromatic rings. For analogs of this compound, modifications to both the furan and pyridine rings are critical in modulating potency and selectivity.

Studies on furanochalcones have shown that the introduction of electron-withdrawing groups, such as halogens, can significantly enhance MAO-B inhibitory activity. The presence of a chloro group on both the furan ring (at position 5) and the phenyl ring (in place of the pyridine ring) led to a highly potent MAO-B inhibitor. researchgate.net Similarly, in other chalcone series, para-substitution on the phenyl ring (analogous to the pyridine ring) with small, electronegative atoms like fluorine or chlorine resulted in potent MAO-B inhibition. nih.govmdpi.com For example, in one series, the inhibitory potency followed the order –Cl > –H > –OH > –NO2 > –F. mdpi.com

Conversely, the introduction of hydroxyl (-OH) groups can also lead to high activity. A para-hydroxyl group on the A-ring (the ring attached to the carbonyl group) of certain chalcones produced potent MAO-B inhibition, comparable to a para-fluoro substituent. nih.gov In a series of N-pyridyl-hydrazones, a 4-hydroxyl group on the phenyl ring resulted in a compound that successfully inhibited both MAO-A and MAO-B. nih.gov The placement of substituents is key; for instance, a meta-substituted methoxy (B1213986) group on a pyridine-based chalcone was found to exert the highest antioxidant capacity in one study, while ortho-substituted hydroxyl and fluorine moieties were also effective. scienceopen.com These findings indicate that both electron-withdrawing and electron-donating groups can enhance bioactivity, with their efficacy being highly dependent on their position on the heterocyclic rings.

| Ring System | Substituent | Position | Observed Effect on Bioactivity | Reference |

|---|---|---|---|---|

| Furan Ring | -Cl | 5 | Enhanced MAO-B Inhibition | researchgate.net |

| Phenyl/Pyridine Ring (Ring B) | -Cl | para (4) | Potent MAO-B Inhibition | mdpi.com |

| Phenyl/Pyridine Ring (Ring B) | -F | para (4) | Potent MAO-B Inhibition | nih.gov |

| Phenyl Ring (Ring A) | -OH | para (4) | Potent MAO-B Inhibition | nih.gov |

| Pyridine Ring | -OCH3 | meta (3) | Highest Antioxidant Activity | scienceopen.com |

| Pyridine Ring | -OH | ortho (2) | High Antioxidant Activity | scienceopen.com |

Importance of the α,β-Unsaturated Carbonyl System

The α,β-unsaturated carbonyl system, also known as the enone moiety, is a defining feature of the chalcone scaffold and is widely considered essential for the broad spectrum of biological activities these compounds exhibit. This reactive ketoethylenic group (–CO–CH=CH–) acts as a potent Michael acceptor.

This electrophilic nature allows chalcones to readily react with biological nucleophiles, such as the thiol groups of cysteine residues found in the active sites of many enzymes and proteins. This interaction, which can be either covalent or non-covalent, is believed to be a primary mechanism behind their biological effects. For example, the inhibition of the proteasome by certain chalcone derivatives is attributed to a nucleophilic attack from an N-terminal threonine residue in the catalytic site onto the α,β-unsaturated system. researchgate.net The polarized carbon-carbon double bond of this functional group is fundamental to its success as a biologically active moiety, enabling interactions that modulate the function of target proteins.

Conformational Flexibility and Its Impact on Target Binding

The three-carbon α,β-unsaturated propenone linker that connects the furan and pyridine rings is not a rigid structure. It allows for rotational freedom around the single bonds, which imparts significant conformational flexibility to the molecule. This flexibility is crucial for effective binding to biological targets.

Chalcones can exist as cis (Z) or trans (E) isomers, with the trans conformer being thermodynamically more stable and prevalent. The ability of the molecule to adopt various spatial arrangements allows the furan and pyridine rings to orient themselves optimally within the binding pocket of a target enzyme, such as MAO. Molecular docking studies on MAO inhibitors have shown that specific conformations are required to establish key interactions with amino acid residues. For MAO-B, interactions with residues like Tyr398, Tyr435, Tyr326, and Cys172 are critical for inhibitory activity. researchgate.net The conformational adaptability of the chalcone backbone enables the heterocyclic rings and their substituents to achieve the precise geometry needed to engage with these residues through hydrogen bonds and hydrophobic interactions, thereby ensuring a stable and high-affinity binding mode.

Emerging Research Directions and Future Perspectives for 3 Furan 2 Yl 1 Pyridin 3 Yl Prop 2 En 1 One

Development of Advanced Synthetic Methodologies for Compound Library Generation

The generation of diverse libraries of furan-pyridine chalcone (B49325) derivatives is crucial for establishing robust structure-activity relationships (SAR) and identifying lead compounds. nih.govnih.gov While the Claisen-Schmidt condensation remains a common and fundamental method for chalcone synthesis, involving the base-catalyzed reaction of an appropriate acetophenone (B1666503) with a benzaldehyde (B42025) derivative, newer, more efficient methodologies are being explored. researchgate.netmdpi.com

Advanced synthetic strategies aim to improve yields, reduce reaction times, and enhance the structural diversity of compound libraries. mdpi.com These include:

Microwave-Assisted Synthesis : This technique utilizes microwave irradiation to significantly shorten reaction times for the synthesis of chalcones and their subsequent conversion into derivatives like pyrazolines. orientjchem.org

Ultrasound-Assisted Synthesis : Sonochemistry offers a green chemistry approach that can accelerate the reaction rate, sometimes making it hundreds of times faster than conventional methods, with excellent selectivity and high yields. mdpi.com

Modern Coupling Reactions : Techniques such as Carbonylative Heck coupling and Sonogashira isomerization coupling provide alternative pathways for constructing the chalcone backbone. researchgate.net

Organometallic Approaches : For pyridyl chalcones specifically, methods involving reagents like n-butyl lithium and N,N-diisopropylethylamine in anhydrous THF have been developed. mdpi.com

These methodologies facilitate the rapid synthesis of a wide range of analogues, which is essential for systematic SAR studies aimed at optimizing the therapeutic potential of the furan-pyridine chalcone scaffold. nih.gov

Application of Integrated Computational-Experimental Approaches for Lead Optimization

The integration of computational chemistry with experimental synthesis and biological testing has become an indispensable tool for accelerating drug discovery and lead optimization. researchgate.net For chalcone derivatives, a variety of in silico techniques are employed to predict biological activity, understand drug-target interactions, and guide the design of more potent and selective molecules.

Key computational approaches include:

Molecular Docking : This technique is widely used to predict the binding orientation and affinity of a chalcone derivative within the active site of a specific biological target. mdpi.comnih.gov For instance, docking studies have been used to investigate the binding of furan-derived chalcones to glucosamine-6-phosphate synthase, an antimicrobial target, and pyridyl chalcones to Mycobacterium tuberculosis protein tyrosine phosphatase B (PtpB). mdpi.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) : QSAR models are developed to correlate the chemical structure of chalcone derivatives with their biological activity. mdpi.com These models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. mdpi.com

Reverse Molecular Docking : This approach is used when the specific target of a bioactive compound is unknown. The compound is docked against a large library of potential protein targets to identify the most likely candidates, as has been done to suggest CDK1 as a possible target for certain anticancer chalcones. nih.gov

These computational predictions are then validated through the synthesis of the designed compounds and subsequent in vitro and in vivo biological evaluation, creating a synergistic cycle of design, synthesis, and testing that refines lead compounds with improved efficacy and metabolic stability. nih.govnih.gov

Identification and Validation of Novel Molecular Targets

A significant challenge and opportunity in chalcone research is the identification of their specific molecular targets. nih.gov The chalcone scaffold is known to be somewhat promiscuous, interacting with a diverse range of proteins, which may explain its broad spectrum of biological activities. nih.gov While this promiscuity can be advantageous for developing multi-target drugs, it also complicates the elucidation of the precise mechanism of action. nih.gov

Research has identified several molecular targets for various chalcone derivatives, as detailed in the table below.

| Potential Molecular Target | Associated Disease/Activity | Chalcone Type Studied | Citation |

| Tubulin (Colchicine Binding Site) | Anticancer | Quinolone chalcones | nih.govnih.gov |

| Glucosamine-6-phosphate synthase (GlcN-6-P) | Antimicrobial | Furan-derived chalcones | mdpi.com |

| Protein Tyrosine Phosphatase B (PtpB) | Antitubercular | Pyridyl chalcones | mdpi.com |

| Cyclin-dependent kinase 1 (CDK1) | Anticancer | Trimethoxychalcones | nih.gov |

| Acetylcholinesterase | Alzheimer's Disease | General chalcones | nih.gov |

Future work will focus on using techniques like proteomics, affinity chromatography, and genetic screening to uncover novel targets for furan-pyridine chalcones. Validating these targets is crucial for understanding their therapeutic effects and potential side effects, paving the way for more focused drug development.

Design of Multi-Targeting Ligands for Complex Diseases

Complex diseases such as cancer, neurodegenerative disorders, and infectious diseases often involve multiple pathological pathways. mdpi.com This complexity makes it difficult to achieve effective treatment with single-target drugs. The chalcone scaffold, with its inherent ability to interact with multiple targets, is an excellent starting point for the design of multi-target ligands. nih.gov

A key strategy in this area is molecular hybridization . This approach involves combining the pharmacophoric features of a chalcone with those of another known bioactive compound into a single hybrid molecule. researchgate.netmdpi.com The goal is to create a new chemical entity that can modulate multiple targets simultaneously, potentially leading to synergistic therapeutic effects and a reduced likelihood of drug resistance. mdpi.com For example, a chalcone derivative might be hybridized with an N-aryl piperazine (B1678402) moiety to create a novel anticancer agent. researchgate.netmdpi.com The development of such multi-targeting furan-pyridine chalcones is a promising strategy for addressing the challenges posed by complex diseases.

Exploration of New Therapeutic Applications for Furan-Pyridine Chalcone Derivatives

The unique combination of furan (B31954) and pyridine (B92270) rings in 3-(Furan-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one and its derivatives has prompted investigation into a wide range of therapeutic areas. While chalcones in general are known for anticancer, anti-inflammatory, and antioxidant properties, derivatives containing these specific heterocycles are showing promise in several key applications. nih.govjocpr.com

| Therapeutic Application | Specific Activity | Pathogen / Cell Line | Citation |

| Antitubercular | Growth inhibition of Mycobacterium tuberculosis H37Rv | M. tuberculosis | mdpi.comtandfonline.com |

| Anticancer | Antiproliferative and cytotoxic activity | Various human cancer cell lines (e.g., Leukemia, Lung, Colon, Ovarian) | researchgate.netnih.gov |

| Antibacterial | Growth inhibition of Gram-positive and Gram-negative bacteria | Staphylococcus aureus (including MRSA), Neisseria gonorrhoeae | mdpi.comnih.gov |

| Antifungal | Growth inhibition of pathogenic fungi | Candida albicans | mdpi.comdoaj.org |

| Antiplasmodial | Activity against the malaria parasite | Plasmodium falciparum | nih.gov |

| Efflux Pump Inhibition | Potentiation of antibiotics in resistant bacteria | Staphylococcus aureus | researchgate.net |

Future research will likely expand on these findings, exploring the potential of furan-pyridine chalcones against other infectious agents, investigating their utility in neurodegenerative diseases, and further optimizing their structures to enhance potency and selectivity for each specific therapeutic application.

Q & A

Q. Key Observations :

- The furan and pyridine rings form dihedral angles of 7.89° and 12.96° with the propenone backbone, indicating moderate conjugation .

- C–H···π interactions stabilize the crystal lattice (distance: 3.760 Å) .

Advanced: How do intermolecular interactions influence the thermal stability and nonlinear optical (NLO) properties of this compound?

Methodological Answer:

Thermal Stability :

Q. NLO Properties :

-

Z-scan technique (532 nm, 180 fs pulses) reveals ultrafast third-order NLO responses. Key metrics:

Compound Derivative β (Nonlinear absorption coefficient) Pyridin-3-yl variant 1.14× (vs. pyridin-2-yl) Pyridin-4-yl variant 2.67× (vs. pyridin-2-yl) -

DFT calculations correlate NLO activity with electron delocalization across the propenone bridge and substituent electronegativity .

Advanced: What computational strategies resolve contradictions in experimental vs. theoretical bond-length data for this compound?

Methodological Answer:

Discrepancies between SCXRD and DFT-predicted bond lengths are addressed via:

Basis Set Selection : Hybrid functionals (e.g., B3LYP/6-311++G(d,p)) improve accuracy for π-conjugated systems .

Dynamic Corrections : Incorporating thermal motion parameters (e.g., ADPs from SHELXL refinement) aligns theoretical models with experimental data .

Hydrogen Bond Analysis : Graph-set notation (e.g., ) identifies H-bonding patterns that distort bond lengths in the solid state .

Example : The C=O bond length in SCXRD (1.22 Å) vs. DFT (1.24 Å) is reconciled by accounting for crystal packing stress .

Advanced: How do substituent effects on the pyridine ring modulate biological activity and photophysical properties?

Methodological Answer:

Q. Table: Substituent Impact on Properties

| Substituent | λ_max (nm) | logP | Antimicrobial IC₅₀ (µM) |

|---|---|---|---|

| -H | 350 | 1.8 | 25.3 |

| -NO₂ | 380 | 1.5 | 18.7 |

| -OCH₃ | 365 | 2.3 | 32.1 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.